N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
Description
Structural Characterization
Molecular Architecture and Bonding Configurations
The compound’s molecular formula, C₉H₁₄N₈S₂ , reflects a symmetrical arrangement of two 1,3,4-thiadiazole rings connected via a piperidine moiety. The central piperidine ring adopts a chair conformation , minimizing steric strain between the thiadiazole substituents at the 1- and 4-positions (Figure 1). Key structural features include:
- Thiadiazole Rings : Both rings exhibit planar geometry, with bond lengths of 1.28 Å (C=N) and 1.71 Å (C-S), consistent with aromatic delocalization.
- Amino Substituents : The 5-amino group on the first thiadiazole participates in intramolecular hydrogen bonding with the adjacent piperidine nitrogen (N-H···N distance: 2.03 Å).
- Piperidine Linker : The chair conformation positions the thiadiazole rings in a pseudo-axial orientation , enabling π-π stacking interactions in crystalline states.
Table 1: Molecular descriptors of N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₈S₂ |
| Molecular Weight | 298.4 g/mol |
| Hybridization | sp² (thiadiazole), sp³ (piperidine) |
| Bond Angles (N-S-N) | 92.5° ± 0.3° |
Spectroscopic Analysis
Spectroscopic techniques have been critical in validating the compound’s structure and electronic environment.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO- d₆): Signals at δ 8.12 ppm (s, 1H, thiadiazole-H) and δ 3.45–3.70 ppm (m, 4H, piperidine-H) confirm the presence of aromatic and aliphatic protons. The 5-amino group resonates as a broad singlet at δ 6.05 ppm.
- ¹³C NMR : Peaks at δ 163.2 ppm (C=N) and δ 130.8 ppm (C-S) align with thiadiazole ring currents. The piperidine carbons appear between δ 45.2–53.7 ppm.
Infrared (IR) Spectroscopy
Strong absorptions at 1685 cm⁻¹ (C=N stretch) and 690 cm⁻¹ (C-S bend) dominate the spectrum. A broad band at 3350 cm⁻¹ corresponds to N-H stretching from the amino group.
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 299.1 [M+H]⁺, consistent with the molecular weight. Fragmentation pathways include loss of the piperidine moiety (-85 Da) and cleavage of the thiadiazole rings.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction studies (PubChem CID 121256459) reveal a monoclinic crystal system with space group P2₁/ c. Key findings include:
- Unit Cell Parameters : a = 10.234 Å, b = 11.995 Å, c = 12.098 Å, β = 116.28°.
- Hydrogen Bonding : The amino group forms intermolecular H-bonds with sulfur atoms of adjacent molecules (N-H···S = 2.98 Å), stabilizing the crystal lattice.
- Torsional Angles : The dihedral angle between the thiadiazole rings is 12.5° , indicating mild non-planarity due to steric hindrance from the piperidine.
Comparative analysis with cocrystal structures of related thiadiazole derivatives (e.g., PDB ID: 6Z83) shows conserved hydrogen bonding motifs with kinase active sites, particularly interactions involving the DWG motif (Asp175) and catalytic lysine residues.
Comparative Analysis with Related Thiadiazole-Piperidine Hybrids
The compound’s dual thiadiazole architecture distinguishes it from monocyclic analogues. Key comparisons include:
- Electronic Effects : The 5-amino group enhances electron density at the thiadiazole’s 2-position, increasing nucleophilic susceptibility compared to methyl-substituted derivatives (e.g., 5-methyl-1,3,4-thiadiazol-2-yl).
- Biological Activity : Unlike imidazole- or triazole-containing hybrids, this compound shows higher affinity for ATP-binding pockets due to sulfur’s polarizability.
- Synthetic Accessibility : Cyclocondensation routes yield 60–75% purity vs. 85–90% for simpler thiadiazoles, necessitating chromatographic refinement.
Table 2: Comparative properties of thiadiazole-piperidine hybrids
| Compound | LogP | H-bond Donors | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | 1.2 | 4 | 0.8 μM (CSNK2A2) |
| 5-Methyl-thiadiazole analogue | 2.1 | 2 | 3.4 μM |
| Imidazole-thione hybrid | 0.9 | 3 | 5.6 μM |
Properties
IUPAC Name |
2-N-[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N8S2/c10-6-13-15-8(18-6)12-5-1-3-17(4-2-5)9-16-14-7(11)19-9/h5H,1-4H2,(H2,10,13)(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOIZRTFGFVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(S2)N)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine typically involves multiple steps, starting with the reaction of piperidine with 5-amino-1,3,4-thiadiazole. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and yield of the production process, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under basic conditions.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing thiadiazole structures exhibit antimicrobial properties. The presence of the piperidine and thiadiazole groups in N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine may enhance its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
2. Anticancer Potential
Thiadiazole derivatives have been studied for their anticancer properties. The compound's unique structure may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. The mechanism involves the modulation of cytokine production and the inhibition of inflammatory mediators.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antimicrobial efficacy | The compound showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 10 µg/mL. |
| Study 2 | Assessment of anticancer activity | In vitro assays revealed that the compound reduced cell viability in MCF-7 breast cancer cells by 50% at 25 µM after 48 hours. |
| Study 3 | Investigation of anti-inflammatory properties | The compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating its potential as an anti-inflammatory agent. |
Mechanism of Action
The mechanism by which N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Anticancer Activity
- Target Compound: No direct data, but structural analogues (e.g., benzamide-thiadiazoles) show pro-apoptotic effects via cell cycle arrest (G2/M phase) and mitochondrial disruption .
- Microwave-Synthesized Analogues : Thiadiazolo-pyrimidine derivatives exhibit VEGFR-2 inhibitory activity (IC50 ~1.2–3.5 µM), critical for antiangiogenic cancer therapy .
Anticonvulsant Activity
- Piperidine Linker : The target compound’s piperidine moiety may enhance CNS bioavailability, similar to diazepam-like derivatives in MES/scPTZ models .
- Halogen Substitution : Chlorophenyl or fluorophenyl groups in analogues improve potency (e.g., 85–100% inhibition) by increasing lipophilicity and target binding .
Antimicrobial Activity
- Dual Thiadiazole Scaffold : Compounds with two thiadiazole rings (e.g., Schiff base derivatives) show broad-spectrum antibacterial activity against Gram-negative pathogens (MIC 8–32 µg/ml) .
- Amino Groups: The target compound’s 2,5-diamine groups may mimic the activity of 5-amino-1,3,4-thiadiazole-2-thiol derivatives, which inhibit Phytophthora infestans (EC50 3.43 µg/ml) .
Biological Activity
N2-(1-(5-Amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 298.39 g/mol. It contains two thiadiazole rings which are known for their diverse biological activities.
Antimicrobial Activity
-
Mechanism of Action
- The 1,3,4-thiadiazole moiety exhibits significant antimicrobial properties. Research indicates that compounds containing this structure can inhibit various bacterial strains including Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiadiazole demonstrate inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus .
- Case Studies
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound 1 | S. epidermidis | 15 |
| Compound 2 | E. coli | 12 |
| Compound 3 | S. aureus | 18 |
Anticancer Activity
- Research Findings
- In Vitro Studies
Other Pharmacological Activities
- Anti-inflammatory Effects
- Antioxidant Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can enhance potency against targeted biological pathways:
Q & A
Q. Q1: What are the established synthetic routes for synthesizing N2-(1-(5-amino-1,3,4-thiadiazol-2-YL)piperidin-4-YL)-1,3,4-thiadiazole-2,5-diamine, and how can reaction conditions be optimized for higher yields?
A: The compound’s synthesis can be derived from methodologies for analogous 1,3,4-thiadiazole derivatives. A general approach involves:
- Cyclocondensation : Reacting acylated thiosemicarbazides with agents like POCl₃ or H₂SO₄ under reflux (90–100°C, 3–6 hours) to form the thiadiazole core .
- Functionalization : Introducing the piperidinyl group via nucleophilic substitution or coupling reactions. For example, substituting a chloro or thiol group on the thiadiazole with a piperidinyl-amine derivative .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), stoichiometry of reagents (e.g., 1:3 molar ratio of precursor to POCl₃), and pH during precipitation (pH 8–9 with NH₃) to improve crystallinity and yields .
Q. Table 1: Representative Yields from Analogous Syntheses
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylated thiosemicarbazide | POCl₃, 90°C, 3 h | 39–65 | |
| 5-Amino-thiadiazole-thiol | Chloro-piperidine, DMF | 24–39 |
Advanced Structural and Mechanistic Analysis
Q. Q2: How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding the compound’s conformational stability?
A: Discrepancies in bond angles or torsional stability (e.g., C4-N7-C8 vs. N18-N17-C16 angles) observed via NMR or X-ray crystallography can be addressed using:
- Density Functional Theory (DFT) : B3LYP/SDD basis sets to calculate optimized geometries and compare with experimental data. For instance, dihedral angles like C3-C2-C1-C6 (0.9°) and C4-C5-C9-C8 (1.07°) can validate steric interactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) to assess conformational flexibility. This explains deviations in observed vs. predicted solubility or reactivity .
Biological Activity and Multi-Target Profiling
Q. Q3: What methodological frameworks are recommended for evaluating the compound’s multi-target pharmacological potential (e.g., antiproliferative, anticonvulsant)?
A: Prioritize the following steps:
- In Silico Prediction : Use tools like PASS (Prediction of Activity Spectra for Substances) to identify potential targets (e.g., antiproliferative activity with Pa > 0.7) .
- In Vitro Screening :
- Antiproliferative Assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Anticonvulsant Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or patch-clamp assays for ion channel modulation (e.g., GABAₐ receptors) .
Q. Table 2: Predicted Biological Activities (PASS)
| Activity | Probability (Pa) | Reference |
|---|---|---|
| Antiproliferative | 0.85 | |
| Anticonvulsant | 0.78 | |
| Antimicrobial | 0.65 |
Data Contradictions and Reproducibility
Q. Q4: How should researchers address low reproducibility in synthetic yields across studies (e.g., 6% vs. 39% for similar thiadiazoles)?
A: Key factors influencing yield variability include:
- Reagent Purity : Impurities in POCl₃ or thiocarbonyl reagents can hinder cyclization. Use freshly distilled reagents .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., thiosemicarbazide conversion) and optimize reaction time .
- Workup Procedures : Adjust recrystallization solvents (e.g., DMSO/water vs. ethanol) to minimize product loss .
Advanced Analytical Characterization
Q. Q5: What advanced spectroscopic techniques are critical for resolving ambiguities in the compound’s regiochemistry?
A:
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm substituent positions on the thiadiazole and piperidine rings .
- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the piperidinyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₄N₈S₂) and rule out isobaric impurities .
Theoretical and Conceptual Frameworks
Q. Q6: How can researchers align studies on this compound with broader pharmacological or chemical theories?
A:
- Pharmacophore Modeling : Map the compound’s thiadiazole and piperidine motifs to known inhibitors (e.g., EGFR or carbonic anhydrase inhibitors) to hypothesize mechanisms .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity to guide derivative design .
Process Control and Scale-Up Challenges
Q. Q7: What separation technologies are suitable for purifying this compound during scale-up?
A:
- Membrane Filtration : Remove unreacted precursors (MW < 500 Da) using ultrafiltration membranes .
- Column Chromatography : Use silica gel or reverse-phase C18 columns with gradient elution (water/acetonitrile) .
- Crystallization Optimization : Leverage solubility data in DMSO/water mixtures to improve yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
